molecular formula C14H17N5O4S2 B14225037 N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine CAS No. 532960-05-7

N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine

Cat. No.: B14225037
CAS No.: 532960-05-7
M. Wt: 383.5 g/mol
InChI Key: QWQUVNPCFXUMTB-LBPRGKRZSA-N
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Description

N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine is a compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a sulfamoyl group, a carbamothioyl group, and an L-histidine moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine exerts its effects involves the inhibition of carbonic anhydrases. These enzymes catalyze the interconversion between carbon dioxide and water to form bicarbonate and a proton . By inhibiting these enzymes, the compound can modulate various physiological processes, including pH regulation, respiration, and ion transport.

Comparison with Similar Compounds

N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

532960-05-7

Molecular Formula

C14H17N5O4S2

Molecular Weight

383.5 g/mol

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[(4-sulfamoylphenyl)methylcarbamothioylamino]propanoic acid

InChI

InChI=1S/C14H17N5O4S2/c15-25(22,23)11-3-1-9(2-4-11)6-17-14(24)19-12(13(20)21)5-10-7-16-8-18-10/h1-4,7-8,12H,5-6H2,(H,16,18)(H,20,21)(H2,15,22,23)(H2,17,19,24)/t12-/m0/s1

InChI Key

QWQUVNPCFXUMTB-LBPRGKRZSA-N

Isomeric SMILES

C1=CC(=CC=C1CNC(=S)N[C@@H](CC2=CN=CN2)C(=O)O)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1CNC(=S)NC(CC2=CN=CN2)C(=O)O)S(=O)(=O)N

Origin of Product

United States

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